molecular formula C19H19N5O3S B2863864 4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097909-06-1

4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2863864
CAS No.: 2097909-06-1
M. Wt: 397.45
InChI Key: DLRJFDZPXSOREB-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a pyrazinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrazinyl-pyridinyl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and various coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, sulfonamides, and pyrazinyl-pyridinyl compounds. Examples include:

Uniqueness

4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-24(2)28(26,27)16-5-3-15(4-6-16)19(25)23-13-17-18(22-12-11-21-17)14-7-9-20-10-8-14/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRJFDZPXSOREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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